REACTION_CXSMILES
|
[C:1]([Br:5])(Br)(Br)[Br:2].[CH:6]([O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][C:11]=1[O:18][CH3:19])([CH3:8])[CH3:7]>C(Cl)Cl.[Zn]>[Br:2][C:1]([Br:5])=[CH:14][C:13]1[CH:16]=[CH:17][C:10]([O:9][CH:6]([CH3:8])[CH3:7])=[C:11]([O:18][CH3:19])[CH:12]=1
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C=C(C=O)C=C1)OC
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred at for a further 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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TEMPERATURE
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Details
|
After this time the reaction mixture was re-cooled to 0° C.
|
Type
|
STIRRING
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Details
|
to stir at room temperature for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
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Details
|
After dilution with hexane (200 ml) the resulting mixture was filtered through a sintered glass funnel
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Type
|
CONCENTRATION
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Details
|
the filtrate concentrated on to silica gel (30 g)
|
Type
|
ADDITION
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Details
|
The resulting solid was added to the top of a flash chromatography column (silica gel
|
Type
|
WASH
|
Details
|
20 cm long×10 cm wide) which was subjected to gradient elution (2:1, 1:1
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC1=CC(=C(C=C1)OC(C)C)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g | |
YIELD: PERCENTYIELD | 99.8% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |